methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338749-00-1](/img/structure/B2877459.png)
[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-chloro-3-nitrophenyl)methanone O-(2,4-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a benzodioxol group, a cyclopropyl group, a nitrophenyl group, and an oxime group. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxol group is a cyclic ether, the cyclopropyl group is a type of cycloalkane, the nitrophenyl group contains a nitro functional group attached to a phenyl ring, and the oxime group contains a carbon-nitrogen double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the benzodioxol and nitrophenyl groups could potentially influence its polarity and solubility .Aplicaciones Científicas De Investigación
Anticancer Activity
The benzodioxol moiety is a common feature in molecules with anticancer properties. Research has shown that compounds with this structure can be effective against various cancer cell lines. For instance, derivatives of benzodioxol have been designed to target microtubules, which are crucial for cell division. By inhibiting tubulin polymerization or stabilizing microtubule structure, these compounds can induce mitotic blockade and apoptosis in cancer cells .
Antidiabetic Potential
Benzodioxol derivatives have also been investigated for their antidiabetic effects. In vitro and in vivo studies have demonstrated the ability of these compounds to inhibit α-amylase, an enzyme involved in the breakdown of starch into sugars. This inhibition can help manage blood glucose levels, offering a potential therapeutic approach for diabetes treatment .
Molecular Design and Synthesis
The compound’s structure provides a template for the design and synthesis of new molecules with improved biological activity. By understanding the structure-activity relationships, chemists can modify certain parts of the molecule to enhance its efficacy or reduce toxicity. This process is vital for the development of new drugs .
Mechanistic Studies
Understanding how a compound exerts its biological effects is crucial for drug development. Mechanistic studies involving compounds like the one can reveal their mode of action, such as inducing cell cycle arrest or triggering apoptosis. These insights are essential for predicting the behavior of these compounds in biological systems .
Bioisosteric Replacement
The compound’s structure allows for bioisosteric replacement studies, where certain functional groups are substituted with others that have similar properties. This can lead to the discovery of new compounds with similar or improved biological activity and better pharmacokinetic profiles .
Chemical Characterization
Advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and MicroED are used to characterize the compound and confirm its structure. This is a fundamental step in the drug discovery process, ensuring that the synthesized compound matches the intended design .
Pharmacological Profiling
The compound can be used to study the interaction with various biological targets, helping to build a pharmacological profile. This includes assessing its cytotoxicity across different cell lines, determining its therapeutic index, and evaluating its safety and efficacy .
Drug Discovery and Development
Finally, the compound serves as a starting point in the drug discovery and development pipeline. Its unique structure can be optimized through medicinal chemistry efforts to create more potent and selective drug candidates for a range of diseases .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-1-(4-chloro-3-nitrophenyl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2O5/c25-16-4-1-15(20(27)9-16)11-34-28-24(14-2-5-19(26)21(7-14)29(30)31)18-10-17(18)13-3-6-22-23(8-13)33-12-32-22/h1-9,17-18H,10-12H2/b28-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAGEQMJQZKMAS-ZZIIXHQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-chloro-3-nitrophenyl)methanone O-(2,4-dichlorobenzyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2877376.png)
![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2877379.png)
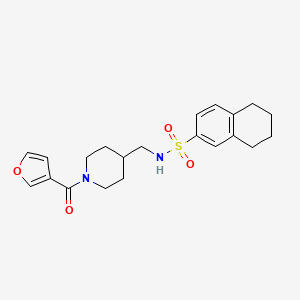
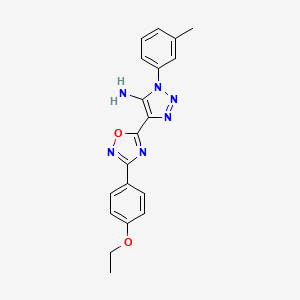
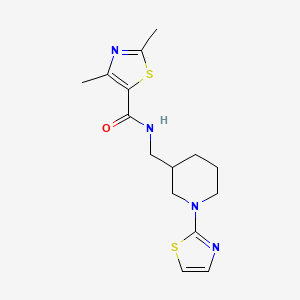
![4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2877385.png)
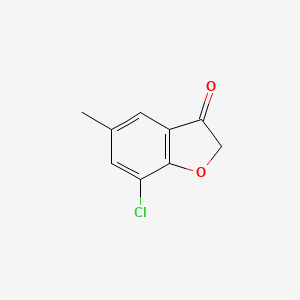
![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2877389.png)
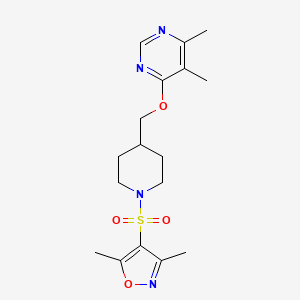
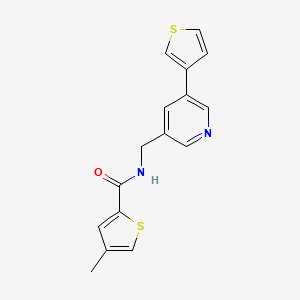
![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2877396.png)
![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)